4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural framework of this compound consists of a pyrazole ring substituted with a pyrimidine moiety, enhancing its biological profile.
The compound can be synthesized through various organic reactions involving pyrazole and pyrimidine derivatives. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. The synthesis methods often employ reagents such as Vilsmeier–Haack reagents to facilitate the formation of the desired structure.
The synthesis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can be achieved through several methodologies:
The molecular formula for 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is CHN. The compound features a pyrazole ring (five-membered ring with two adjacent nitrogen atoms) linked to a pyrimidine ring (six-membered ring containing two nitrogen atoms).
Key structural data includes:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
The chemical behavior of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can be explored through various reactions:
The mechanism of action for compounds like 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine typically involves interaction with specific biological targets such as enzymes or receptors. For instance, pyrazole derivatives have been shown to inhibit certain kinases involved in cancer progression or inflammatory processes.
The detailed mechanism often requires extensive biological assays to elucidate how these compounds interact at the molecular level, including binding affinities and inhibition constants against target proteins.
The physical properties of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine include:
Chemical properties include:
Data regarding these properties are crucial for understanding how the compound behaves in biological systems and during synthetic processes .
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine has potential applications in various fields:
Research into this compound continues to explore its full potential across these domains, contributing to advancements in drug discovery and agricultural science .
Bicyclic pyrimidine-pyrazole hybrids represent a privileged scaffold in medicinal chemistry due to their exceptional capacity to mimic purine bases in ATP-binding sites of enzymes, particularly kinases. These hybrids exhibit enhanced binding affinity and selectivity toward therapeutic targets involved in oncogenesis, inflammation, and metabolic disorders. The pyrazolo[1,5-a]pyrimidine core, for example, serves as a bioisostere for purines, enabling potent inhibition of kinases like IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) through hydrogen-bonding interactions with catalytic residues such as Asp329 and Asn316 [1]. This molecular mimicry is facilitated by the scaffold's hydrogen bond acceptor/donor capabilities at N1, C2-NH₂, and pyrimidine nitrogen atoms, allowing for multipoint recognition within enzyme active sites [3] [6].
Structurally, the pyrimidine-pyrazole framework offers exceptional synthetic versatility. Positions C2, C5, C6, and C7 (pyrimidine ring) and C3, C4, C5 (pyrazole ring) permit regioselective modifications to fine-tune physicochemical properties. For instance, replacing carboxamide groups at pyrazole-C3 with lipophilic moieties (e.g., trifluoromethyl or difluoromethyl) significantly enhances membrane permeability while retaining target engagement. In IRAK4 inhibitors, such substitutions increased Papp values from <5 × 10⁻⁶ cm/s to >13 × 10⁻⁶ cm/s, addressing early leads' poor bioavailability [1]. The scaffold's planar geometry also enables π-stacking interactions with hydrophobic kinase pockets, further augmenting binding potency.
Table 1: Comparative Analysis of Pyrimidine-Pyrazole Hybrids in Kinase Inhibition
Compound | Core Structure | Key Targets | Permeability (Papp × 10⁻⁶ cm/s) | Selectivity Profile |
---|---|---|---|---|
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | Pyrazole-pyrimidine hybrid | IRAK4, CDKs | 17 (unoptimized) | Moderate kinome selectivity |
Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Pyrazolo[1,5-a]pyrimidine | IRAK4 | 17 → 18 (optimized) | >100-fold selective vs 89% kinases |
Imidazo[1,2-b]pyridazine | Fused bicyclic | Multiple kinases | Variable | Narrower selectivity |
The therapeutic exploration of pyrazolo[1,5-a]pyrimidines began in the 1970s with psychotropic agents, evolving into kinase-focused oncology therapeutics by the 2000s. Early work exploited their synthetic accessibility via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles (e.g., β-diketones, β-enaminones), enabling rapid library generation [6]. Seminal studies in the 1990s–2000s identified their estrogen receptor (ER) binding potential, where C5/C7 hydroxylation patterns dictated ERα/β selectivity, establishing critical structure-orientation relationships [3]. This period also saw the discovery of Dorsomorphin (2008), a first-in-class AMPK inhibitor bearing a 7-phenyl-pyrazolo[1,5-a]pyrimidine core, highlighting the scaffold’s potential in modulating metabolic signaling pathways [6].
The 2010s marked a surge in kinase inhibitor development. Zanubrutinib (BGB-3111), a covalent Bruton’s tyrosine kinase (BTK) inhibitor derived from pyrazolo[1,5-a]pyrimidine precursors, exemplified rational optimization. Its design incorporated a C3-acrylamide for covalent Cys481 engagement, achieving clinical efficacy in B-cell malignancies [6]. Concurrently, IRAK4 programs optimized pyrazolo[1,5-a]pyrimidine-3-carboxamides, resolving permeability challenges via cLogD-guided substitutions. Compound 14 (5-[(1R,2S)-2-aminocyclohexyl]amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) emerged with 0.3 nM IRAK4 IC50 and improved oral bioavailability [1]. Synthetic methodologies advanced in parallel, with microwave-assisted cyclizations reducing reaction times from hours to minutes and Vilsmeier-Haack formylation enabling C7 chlorination for further functionalization [6].
Table 2: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Drug Discovery
Era | Key Compound/Class | Therapeutic Application | Synthetic Advance |
---|---|---|---|
1970s-1990s | Pyrazophos | Antifungal agrochemical | POCl3-mediated cyclization |
1990s-2000s | Hydroxylated PPs | Estrogen receptor modulation | Regioselective C5/C7 hydroxylation |
2000s-2010s | Dorsomorphin | AMPK inhibition | 7-Aryl substitution |
2010s-Present | Zanubrutinib precursors | BTK inhibition (oncology) | β-Enaminone cyclization + acrylamide warhead |
2010s-Present | IRAK4 inhibitors (e.g., 14) | Inflammation/oncology | cLogD-guided carboxamide replacement |
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (PPA) is a distinct chemotype within pyrimidine-pyrazole hybrids, characterized by an unfused pyrazole C4-pyrimidine linkage. This configuration provides three strategic advantages for drug discovery:
Structure-activity relationship (SAR) studies underscore PPA’s pharmacophoric significance. In kinase inhibitors, C5-amino alkylation diminishes potency by disrupting donor interactions, while pyrimidine C4-electron-withdrawing groups (e.g., Cl, CF₃) enhance π-stacking. Pyrazole N1-H is critical for hinge binding; N1-alkylation abrogates activity in IRAK4 models [1]. Current optimization focuses on balancing polarity and permeability: introducing C3-trifluoromethyl groups reduces PSA while maintaining cLogD values near 2.0, aligning with Lipinski’s guidelines for oral drugs [1] [4].
Table 3: Key SAR Trends for 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine Derivatives
Modification Site | Structural Change | Effect on Potency | Effect on Physicochemical Properties |
---|---|---|---|
C5-amino (pyrazole) | Alkylation | >10-fold loss (IRAK4) | Increased logD, reduced PSA |
Pyrimidine-C2 | Methyl/ethyl | 2–5-fold gain (CDK2) | Minimal logD increase |
Pyrimidine-C6 | Aryl/heteroaryl | Variable (pocket-dependent) | Increased MW, logP |
Pyrazole-C3 | Carboxamide → CF₃ | Maintained IC50 (IRAK4) | Papp from <5 to 18 × 10⁻⁶ cm/s |
Pyrazole-N1 | H → Alkyl | Abolished activity | Increased logD, abolished H-bond donation |
The scaffold’s potential extends beyond kinases. Preliminary studies indicate activity against bacterial DNA gyrase (MIC 0.125 µg/mL vs S. aureus) and HIV-1 reverse transcriptase, leveraging its metal-chelating capability via pyrimidine nitrogen atoms [4] [5]. Ongoing research explores covalent inhibition by appending electrophiles (e.g., acrylamides) to the pyrimidine ring, targeting non-catalytic cysteines in challenging oncogenic targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1